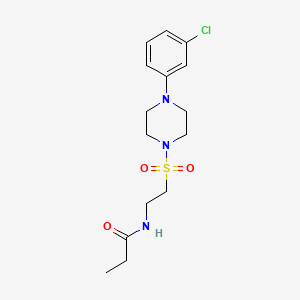

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl group

Mécanisme D'action

Target of Action

The primary target of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 receptor, it can alter the receptor’s behavior, leading to changes in the cell .

Biochemical Pathways

The D4 dopamine receptor is involved in various neurological processes, including cognition, learning, and emotion. It is also linked to the pathophysiology of certain neuropsychiatric disorders

Pharmacokinetics

Its solubility in dmso is reported to be 22 mg/ml, indicating that it may be well-absorbed in the body when administered in suitable formulations .

Result of Action

As a potent and selective d4 dopamine receptor ligand, it is likely to modulate neurological processes regulated by this receptor .

Analyse Biochimique

Biochemical Properties

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is known to be a potent and selective D4 dopamine receptor ligand . This suggests that it interacts with the D4 dopamine receptor, a protein that plays a crucial role in various biochemical reactions, particularly those related to neurotransmission .

Cellular Effects

The interaction of this compound with the D4 dopamine receptor can have significant effects on cellular processes. As a ligand for this receptor, it can influence cell function by modulating the activity of the receptor, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with the D4 dopamine receptor . By binding to this receptor, it can influence its activity, potentially leading to changes in gene expression and other downstream effects .

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to the metabolism of dopamine, given its interaction with the D4 dopamine receptor

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the D4 dopamine receptor

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide can undergo various chemical reactions, including:

Reduction: This involves the addition of hydrogen or the removal of oxygen.

Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Applications De Recherche Scientifique

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.

5-bromo-N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide:

Uniqueness

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is unique due to its specific substitution pattern on the piperazine ring, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Activité Biologique

N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)propionamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C18H24ClN3O2S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The structural features include:

- Piperazine Moiety : Known for its neuroactive properties.

- Sulfonyl Group : Enhances binding affinity to biological targets.

- Propionamide Chain : Contributes to the compound's stability and bioavailability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Piperazine Ring : Utilizing reactions involving sulfonyl chlorides and piperazine derivatives.

- Coupling Reactions : To attach the propionamide chain to the piperazine-sulfonyl complex.

- Purification : Techniques such as crystallization or chromatography to isolate the final product.

Antimicrobial Activity

Research indicates that compounds with similar structural frameworks demonstrate significant antimicrobial properties. For instance, studies have shown that derivatives of piperazine exhibit activity against various bacterial strains, suggesting that this compound may also possess similar effects.

A comparative analysis of related compounds revealed:

Anticancer Activity

The anticancer potential of piperazine derivatives has been extensively studied. For example, certain synthesized compounds showed promising results in inhibiting cancer cell lines through MTT assays. The mechanism often involves modulation of apoptosis pathways or interference with cell cycle progression.

In a study focused on related structures:

The biological activity of this compound may be attributed to its interactions with neurotransmitter receptors and other molecular targets in the central nervous system (CNS). The piperazine ring is known to modulate neurotransmitter systems such as serotonin and dopamine pathways, which are crucial for various neurological functions.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of structurally similar compounds:

- Study on Antimicrobial Effects : A series of piperazine derivatives were synthesized and tested for their antimicrobial efficacy using tube dilution techniques, revealing significant activity against gram-positive and gram-negative bacteria .

- Anticancer Evaluation : In vitro studies demonstrated that certain piperazine-based compounds inhibited tumor growth in various cancer cell lines, suggesting a potential role in cancer therapy .

- Neuropharmacological Studies : Compounds similar to this compound have been evaluated for their effects on CNS receptors, indicating potential applications in treating psychiatric disorders .

Propriétés

IUPAC Name |

N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClN3O3S/c1-2-15(20)17-6-11-23(21,22)19-9-7-18(8-10-19)14-5-3-4-13(16)12-14/h3-5,12H,2,6-11H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGYFIHGMBHUJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.